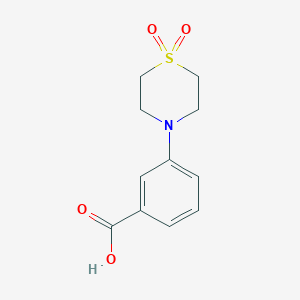
Tert-butyl 3-(1-fluoro-2-hydroxyethylidene)azetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tert-butyl 3-(1-fluoro-2-hydroxyethylidene)azetidine-1-carboxylate is a complex chemical compound with potential applications in scientific research. Its unique structure and properties make it valuable for studying various fields, such as drug discovery and material science. The compound has a molecular weight of 217.24 .
Molecular Structure Analysis
The InChI code for Tert-butyl 3-(1-fluoro-2-hydroxyethylidene)azetidine-1-carboxylate is1S/C10H16FNO3/c1-10(2,3)15-9(14)12-4-7(5-12)8(11)6-13/h13H,4-6H2,1-3H3 . This code provides a specific representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
Tert-butyl 3-(1-fluoro-2-hydroxyethylidene)azetidine-1-carboxylate is an oil at room temperature . It should be stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Synthesis and Chemical Modifications
One significant application involves the synthesis of enantiopure 3-substituted azetidine-2-carboxylic acids, serving as tools for studying the influence of conformation on peptide activity. This method includes steps such as regioselective allylation, selective omega-carboxylate reduction, tosylation, intramolecular N-alkylation, and protection steps to produce various chimeras for peptide research (Sajjadi & Lubell, 2008).
Another study outlined the synthesis of tert-butyl (2R,3R)-2-cyano-3-formyl-aziridine-1-carboxylate, highlighting its potential as a building block for amino alcohols and polyamines, showcasing the versatility of aziridines and azetidines in synthesizing complex molecules (Jähnisch, 1997).
Novel Compounds and Derivatives
Research has also focused on creating novel compounds like tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, which provides a convenient entry point to compounds accessing chemical space complementary to piperidine ring systems. This study emphasizes the compound's utility for selective derivation, indicating its importance in medicinal chemistry (Meyers et al., 2009).
Protection Groups for Fluorous Synthesis
Fluorinated analogues of tert-butyl alcohol have been explored as novel protecting groups for fluorous synthesis. This research demonstrates the efficiency of alcohol 3b in protecting and immobilizing medium-size nonpolar carboxylic acids in a fluorous phase, highlighting the strategy's utility in simplifying purification in synthetic processes (Pardo et al., 2001).
Masked Dipoles for Cycloaddition Reactions
Silylmethyl-substituted aziridine and azetidine have been used as masked 1,3- and 1,4-dipoles for formal [3 + 2] and [4 + 2] cycloaddition reactions. These reactions demonstrate the controlled regioselectivity and relative stereochemistry in the products derived from substituted aziridine, offering insights into synthetic pathways for complex molecular architectures (Yadav & Sriramurthy, 2005).
properties
IUPAC Name |
tert-butyl 3-(1-fluoro-2-hydroxyethylidene)azetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16FNO3/c1-10(2,3)15-9(14)12-4-7(5-12)8(11)6-13/h13H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRDFHBYWRGNSPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=C(CO)F)C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-(4-butylphenyl)-1,7-dimethyl-3-(2-methylallyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2635934.png)
![2-[(4-Methoxynaphthalen-1-yl)methylidene]propanedinitrile](/img/structure/B2635935.png)
![[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-(2-methyl-4,5,6,7-tetrahydroindazol-4-yl)methanone;hydrochloride](/img/structure/B2635936.png)
![2-(2-methoxyphenyl)-N-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2635938.png)
![4-Chloro-2-(7-ethoxy-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2635940.png)
![Ethyl 4-(4-chlorobenzoyl)-8-phenyl-1-thia-4-azaspiro[4.5]decane-3-carboxylate](/img/structure/B2635942.png)
![2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-propylacetamide](/img/structure/B2635944.png)

![9-(2,4-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2635949.png)

![diethyl 2-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylene}malonate](/img/structure/B2635953.png)
![Ethyl 5,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B2635954.png)
![4-acetyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2635956.png)